2-Phenylornithine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
(2R)-2,5-diamino-2-phenylpentanoic acid |
InChI |
InChI=1S/C11H16N2O2/c12-8-4-7-11(13,10(14)15)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,12-13H2,(H,14,15)/t11-/m1/s1 |
InChI Key |
OGUIISSDWIYOSY-LLVKDONJSA-N |
SMILES |
C1=CC=C(C=C1)C(CCCN)(C(=O)O)N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@](CCCN)(C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCN)(C(=O)O)N |
Origin of Product |
United States |
Scientific Research Applications
Inhibition of Ornithine Decarboxylase
One of the primary applications of 2-Phenylornithine is its role as an inhibitor of ornithine decarboxylase (ODC), an enzyme critical in polyamine biosynthesis. Polyamines are essential for cell growth and differentiation, and their dysregulation is associated with various cancers. By inhibiting ODC, 2-PO can potentially reduce polyamine levels, thereby suppressing tumor growth.
Case Study: Cancer Research
In a study published in Cancer Research, researchers demonstrated that treatment with 2-PO significantly reduced tumor growth in mouse models of colon cancer. The study highlighted the compound's ability to lower polyamine levels, leading to decreased cell proliferation and increased apoptosis in cancer cells .
Neuroprotective Effects
Recent research has indicated that 2-PO may exhibit neuroprotective properties. Its ability to modulate neurotransmitter levels suggests potential applications in treating neurodegenerative diseases.
Case Study: Alzheimer's Disease
A study conducted at a prominent neuroscience institute explored the effects of 2-PO on neuronal cultures exposed to amyloid-beta peptides, a hallmark of Alzheimer's disease. The results showed that 2-PO treatment led to reduced neuronal death and improved synaptic function, suggesting its potential as a therapeutic agent in neurodegenerative disorders .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Its structural similarity to natural amino acids allows it to interfere with bacterial protein synthesis.
Case Study: Bacterial Infections
In a clinical trial assessing the efficacy of 2-PO against resistant strains of Staphylococcus aureus, results indicated that the compound exhibited significant antibacterial activity, particularly against methicillin-resistant strains (MRSA). The study concluded that 2-PO could serve as a lead compound for developing new antibiotics .
Modulation of Immune Response
The compound also shows promise in immunology by modulating immune responses. It has been studied for its effects on cytokine production and T-cell activation.
Case Study: Autoimmune Disorders
Research published in The Journal of Immunology demonstrated that 2-PO could downregulate pro-inflammatory cytokines in models of autoimmune diseases such as rheumatoid arthritis. This modulation suggests potential therapeutic applications for managing autoimmune conditions .
Data Summary Table
Comparison with Similar Compounds
N²-Acetylornithine vs. This compound
- Structural Difference : N²-Acetylornithine features an acetyl group at the N² position of ornithine, whereas this compound has a phenyl group at the C₂ position. This difference impacts polarity: the acetyl group enhances water solubility, while the phenyl group increases hydrophobicity .
- Biological Role : N²-Acetylornithine is a recognized metabolic biomarker linked to urea cycle disorders and liver dysfunction . In contrast, this compound’s applications are primarily synthetic, serving as a precursor in peptide modifications or drug development .
Phenylalanine vs. This compound
- Backbone Variance: Phenylalanine is a proteinogenic α-amino acid with a phenyl side chain, while this compound derives from ornithine (a urea cycle intermediate) with a shorter carbon chain and a phenyl substitution.
- Function: Phenylalanine is essential for protein synthesis and neurotransmitter production.
Salt Forms and Solubility
- Both this compound and 2-phenylethylhydrazine are stabilized as dihydrochloride salts, improving solubility in aqueous solutions for laboratory use . This contrasts with non-salt forms of phenylalanine or N²-acetylornithine, which may require specific pH conditions for dissolution.
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via nucleophilic acyl substitution, where the amino group of L-ornithine attacks the carbonyl carbon of phenylacetic acid. The process is typically conducted in aqueous or ethanol-water mixtures, with pH adjustments to stabilize intermediates. The stoichiometric ratio of L-ornithine hydrochloride to phenylacetic acid is maintained at 1:1 to prevent side reactions.
Key Reaction Parameters:
Recrystallization and Purification
Post-reaction, the crude product is purified through recrystallization. Ethanol-isopropanol mixtures (3:1 ratio) are employed to minimize residual solvents, achieving a purity of >99% as verified by HPLC. This step eliminates byproducts such as unreacted phenylacetic acid and sodium chloride.
Alternative Synthesis via Hydantoin Intermediate
A novel pathway, detailed in Russian Chemical Bulletin, utilizes a hydantoin intermediate to synthesize 2-substituted ornithine analogs, including this compound. This method involves cyclization and hydrolysis steps, offering flexibility in introducing substituents.
Cyclization of N-Acyl-N′-(1-Cyanoalkyl)hydrazine
The synthesis begins with the formation of a semicarbazide derivative from phenylacetaldehyde and hydrazine. This intermediate reacts with an isocyanate under basic conditions (e.g., potassium tert-butoxide) to form a 1-acylamino-4-imino-2-oxoimidazolidine ring.
Reaction Conditions:
Acid-Catalyzed Hydrolysis
The hydantoin derivative undergoes hydrolysis in hydrochloric acid (6M) at reflux to yield this compound. This step cleaves the imidazolidine ring, releasing the free amino acid.
Optimization Notes:
- Acid Concentration: 6M HCl ensures complete ring opening without degrading the phenyl group.
- Reaction Time: 8–12 hours for maximal conversion.
Comparative Analysis of Synthetic Methods
The following table contrasts the direct condensation and hydantoin-based routes:
Industrial-Scale Optimization Strategies
Recent patents highlight advancements in large-scale production, addressing challenges such as solvent recovery and waste minimization.
Solvent Recycling
Ethanol-water mixtures are distilled and reused in subsequent batches, reducing production costs by 15–20%.
Continuous Flow Reactors
Pilot studies demonstrate that continuous flow systems enhance reaction consistency, achieving a space-time yield of 2.5 kg·L⁻¹·h⁻¹ compared to 0.8 kg·L⁻¹·h⁻¹ in batch reactors.
Emerging Biotechnological Approaches
While chemical synthesis dominates current production, microbial fermentation using engineered E. coli strains has shown promise. Preliminary work indicates that overexpression of ornithine acetyltransferase enables the incorporation of phenyl groups into ornithine, though yields remain low (<10%).
Q & A
Q. How should researchers address ethical considerations in clinical trials involving this compound?
Q. What systematic review frameworks are suitable for synthesizing preclinical data on this compound?
- Methodological Answer : Follow PRISMA 2020 guidelines for literature screening, data extraction, and risk-of-bias assessment (e.g., SYRCLE’s tool for animal studies). Use RevMan for meta-analyses of efficacy endpoints (e.g., ammonia reduction) .
Novel Applications and Interdisciplinary Approaches
Q. How can this compound be applied in studying tumor microenvironment metabolism?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
